molecular formula C23H17ClN2O3 B2786242 4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 374085-49-1

4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2786242
CAS No.: 374085-49-1
M. Wt: 404.85
InChI Key: QHMQTLSSPCHZPT-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring distinct substituents:

  • 4-(4-Chlorobenzoyl): A chlorinated aromatic acyl group at position 2.
  • 3-Hydroxy: A hydroxyl group at position 3, critical for hydrogen bonding.
  • 1-(Pyridin-2-yl): A nitrogen-containing heterocycle at position 1, enhancing solubility and π-π interactions.
  • 5-(p-Tolyl): A methyl-substituted phenyl group at position 5, influencing lipophilicity.

This structural framework is associated with diverse biological activities, including enzyme inhibition and antimicrobial effects, as observed in related pyrrolone derivatives .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-14-5-7-15(8-6-14)20-19(21(27)16-9-11-17(24)12-10-16)22(28)23(29)26(20)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTDMMQSSXFOHH-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H22ClN3O4C_{22}H_{22}ClN_3O_4, with a molecular weight of approximately 427.88 g/mol. Its structure includes a chlorinated benzoyl group, a hydroxyl group, and a pyridine moiety, which contribute to its biological properties.

Property Value
Molecular FormulaC22H22ClN3O4
Molecular Weight427.88 g/mol
CAS NumberNot specified

Mechanisms of Biological Activity

The biological activity of 4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit specific enzymes related to inflammatory processes, such as lipoxygenases (LOXs) and cyclooxygenases (COX). The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Anti-Cancer Activity :
    • A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism was linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .
  • Anti-Inflammatory Effects :
    • Research has shown that the compound exhibits anti-inflammatory properties by inhibiting COX and LOX pathways. In vitro assays revealed IC50 values in the low micromolar range, suggesting effective inhibition compared to standard anti-inflammatory drugs .
  • Neuroprotective Properties :
    • Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Mechanistic studies indicated modulation of oxidative stress pathways and protection against neuronal cell death .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit significant antitumor properties. Research has shown that derivatives of pyrrolones can inhibit the growth of estrogen receptor-positive breast cancer cells. These compounds may modulate estrogen receptor activity, providing a potential alternative to conventional therapies that often face resistance issues .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Although initial assessments indicated limited efficacy against common bacteria and fungi, further structural modifications could enhance its antimicrobial profile. The exploration of structure-activity relationships (SAR) in related compounds suggests that specific substitutions may improve effectiveness .

Anti-inflammatory Effects

Pyrrolone derivatives have been studied for their anti-inflammatory properties, particularly in the context of cardiovascular diseases and cancer. The inhibition of inflammatory pathways could offer therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

StudyFindings
Antitumor Study A library of highly functionalized pyrrolones was synthesized and screened for efficacy against ER-positive breast cancer cells, revealing promising candidates with reduced estrogenic activity .
Antimicrobial Assessment Various pyrrolone derivatives were tested against a panel of bacteria and fungi, showing variable results; however, modifications led to improved activities in some analogues .
Anti-inflammatory Research Compounds similar to the target structure demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Thiadiazole-containing analogs (e.g., ) often exhibit higher metabolic stability due to sulfur heteroatoms but may reduce CNS penetration due to increased polarity.

Position 4 Substituents :

  • The 4-chlorobenzoyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity and enzyme-binding affinity compared to furan-2-carbonyl () or benzoyl (STOCK3S-92907) .
  • Replacing chlorobenzoyl with thiophene-2-carbonyl (F3226-1198) improves inhibitory potency (IC50 = 2.6 μM vs. 21.8 μM for benzoyl), suggesting aromatic heterocycles at R4 optimize target interactions .

Polar substituents (e.g., methoxy in ) may reduce logP but improve solubility.

Physicochemical and Structural Properties

  • Molecular Weight : The target compound (~425 Da) falls within the optimal range for drug-likeness (300–500 Da), similar to most analogs .
  • Hydrogen Bonding : The 3-hydroxy group is conserved across active analogs (), indicating its role in binding via hydrogen donation.
  • Aromatic Stacking : Pyridin-2-yl (target) and thiophene (F3226-1198) enable π-π interactions with enzyme active sites, whereas thiadiazole groups may engage in dipole-dipole interactions .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(4-chlorobenzoyl)-3-hydroxy-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized?

The synthesis of pyrrolone derivatives typically involves multi-step reactions, including cyclization, acylation, and substitution. For this compound, starting materials such as 4-chlorobenzoyl chloride, pyridin-2-amine, and p-tolyl-substituted precursors are critical. Key steps include:

  • Cyclization : Use a base-assisted cyclization (e.g., KOH/EtOH) to form the pyrrolone core .
  • Acylation : Introduce the 4-chlorobenzoyl group via Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ in dichloromethane) .
  • Substitution : Attach the pyridin-2-yl group via nucleophilic substitution, requiring precise temperature control (0–5°C) to minimize side reactions .
    Optimization : Monitor reaction progress using TLC and adjust solvent polarity (e.g., ethyl acetate/hexane gradients) for purification. Yield improvements (46–63%) are achievable by optimizing stoichiometry and reaction time .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyrrolone ring (δ 5.5–6.5 ppm) and aromatic substituents (δ 7.0–8.5 ppm). Hydroxy protons appear as broad singlets (δ 10–12 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ 165–180 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 428.909) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced: How can reaction kinetics and mechanistic pathways be elucidated for key synthetic steps?

  • Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track intermediate formation during cyclization. For example, monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to identify acylation progress .
  • Mechanistic Probes :
    • Isotopic labeling (e.g., ¹⁸O) to trace hydroxy group origins during cyclization.
    • Computational modeling (DFT) to map transition states and activation energies for substitution reactions .
  • Byproduct Analysis : Identify side products (e.g., dimerization) via LC-MS and adjust solvent polarity (e.g., DMF → THF) to suppress competing pathways .

Advanced: What strategies are effective for identifying biological targets and validating STAT3 inhibition?

  • Target Identification :
    • Electrophoretic Mobility Shift Assay (EMSA) : Test inhibition of STAT3-DNA binding. IC₅₀ values <5 μM (similar to compound 11 in ) suggest competitive inhibition.
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to STAT3’s DNA-binding domain (DBD). A KD of ~10 µM indicates moderate potency .
  • Validation :
    • Cell Viability Assays : Use Panc-1 pancreatic cancer cells (STAT3-dependent) to correlate cytotoxicity (IC₅₀) with STAT3 activity .
    • 3D-QSAR : Model substituent effects (e.g., 4-chlorophenyl at R2 enhances activity) to guide structural optimization .

Advanced: How can computational tools like Multiwfn predict physicochemical properties and binding modes?

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions critical for DNA-binding inhibition .
  • Docking Studies :
    • AutoDock Vina : Simulate binding to STAT3’s DBD. Bulky substituents (e.g., p-tolyl) may sterically hinder DNA interaction .
    • Collision Cross-Section (CCS) Prediction : Compare experimental CCS (187.4 Ų for [M+H]⁺) with simulated values to validate conformational stability .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?

  • Source Analysis :
    • Assay Variability : Compare EMSA (cell-free) vs. cell-based assays. For example, STAT3 inhibition IC₅₀ of 2.5 μM in EMSA may differ from cellular IC₅₀ due to membrane permeability .
    • Structural Analogues : Cross-reference with derivatives (e.g., compound 29 ) to identify substituents (e.g., chloro vs. tert-butyl) that modulate activity .
  • Meta-Analysis : Aggregate data from SPR, docking, and cytotoxicity assays to build a consensus model of structure-activity relationships (SAR) .

Basic: What protocols ensure compound stability during storage and handling?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis .
  • Handling : Use anhydrous solvents (e.g., DMSO-d₆ for NMR) and avoid prolonged exposure to light/heat .

Advanced: How can substituent modifications (e.g., pyridin-2-yl vs. morpholinoethyl) improve pharmacological profiles?

  • SAR Exploration :
    • Pyridinyl Groups : Enhance solubility via hydrogen bonding but may reduce metabolic stability.
    • Morpholinoethyl Substituents : Increase steric bulk, potentially improving target selectivity .
  • Pharmacokinetic Profiling :
    • LogP Optimization : Adjust lipophilicity (e.g., replacing p-tolyl with 4-methoxyphenyl) to balance membrane permeability and solubility .
    • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) .

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